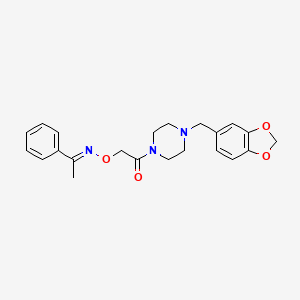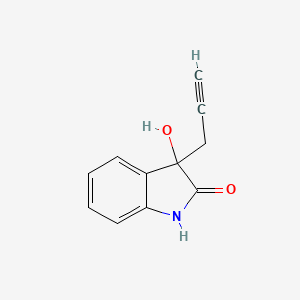![molecular formula C9H12ClO4P B13743327 (3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate CAS No. 34783-40-9](/img/structure/B13743327.png)
(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate, also known as heptenophos, is an organophosphate compound. It is characterized by its unique bicyclic structure, which includes a phosphate ester functional group. This compound is primarily used as an insecticide due to its potent activity against a wide range of pests .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate typically involves the reaction of 3-chloro-4-bicyclo[3.2.0]hepta-3,6-diene with dimethyl phosphorochloridate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the phosphate ester group.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can yield various substituted bicyclic compounds .
Wissenschaftliche Forschungsanwendungen
(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of organophosphates.
Biology: Researchers use it to investigate the effects of organophosphates on biological systems.
Medicine: It serves as a reference compound in the development of new insecticides and pharmaceuticals.
Industry: The compound is used in the formulation of insecticidal products for agricultural and domestic use.
Wirkmechanismus
The mechanism of action of (3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of insects. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malathion: Another organophosphate insecticide with a similar mechanism of action.
Parathion: Known for its high toxicity and similar inhibitory effects on acetylcholinesterase.
Diazinon: Used in agriculture with comparable insecticidal properties.
Uniqueness
(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate stands out due to its unique bicyclic structure, which imparts specific reactivity and potency. Its effectiveness at lower concentrations and relatively lower toxicity to non-target organisms make it a preferred choice in certain applications .
Eigenschaften
CAS-Nummer |
34783-40-9 |
|---|---|
Molekularformel |
C9H12ClO4P |
Molekulargewicht |
250.61 g/mol |
IUPAC-Name |
(3-chloro-2-bicyclo[3.2.0]hepta-2,6-dienyl) dimethyl phosphate |
InChI |
InChI=1S/C9H12ClO4P/c1-12-15(11,13-2)14-9-7-4-3-6(7)5-8(9)10/h3-4,6-7H,5H2,1-2H3 |
InChI-Schlüssel |
BFESKOTYBVOOQX-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(OC)OC1=C(CC2C1C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


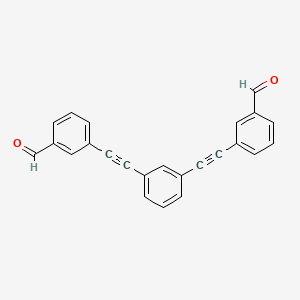
![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)
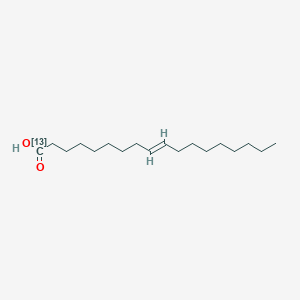


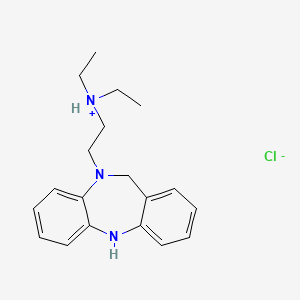
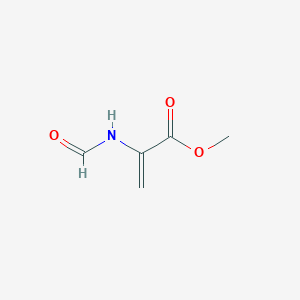
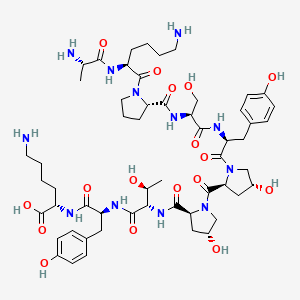


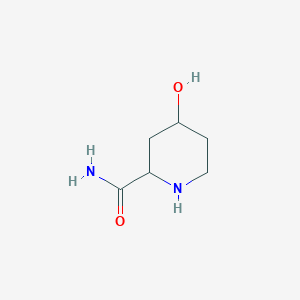
![4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide](/img/structure/B13743312.png)
